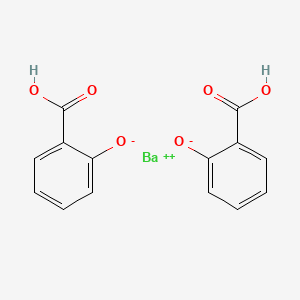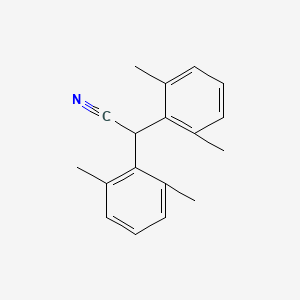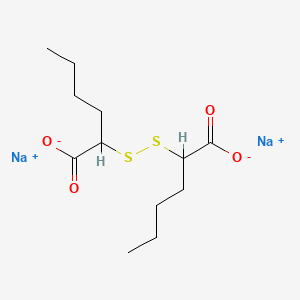
Disodium 2,2'-dithiobishexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2,2’-dithiobishexanoate is an organic compound with the molecular formula C12H20Na2O4S2. It is a disodium salt of 2,2’-dithiobishexanoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two hexanoate groups linked by a disulfide bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,2’-dithiobishexanoate typically involves the reaction of hexanoic acid with sodium hydroxide to form the sodium salt of hexanoic acid. This intermediate is then reacted with sulfur to introduce the disulfide linkage, resulting in the formation of disodium 2,2’-dithiobishexanoate. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the disulfide bond.
Industrial Production Methods
Industrial production of disodium 2,2’-dithiobishexanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2,2’-dithiobishexanoate undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hexanoate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the hexanoate groups under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Disodium 2,2’-dithiobishexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Employed in biochemical studies to investigate disulfide bond formation and reduction in proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting disulfide bonds in proteins.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of disodium 2,2’-dithiobishexanoate involves the disulfide bond, which can undergo redox reactions. In biological systems, the compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds. This interaction can affect the structure and function of proteins, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Disodium 2,2’-dithiobishexanoate can be compared with other disodium salts of dithiobisalkanoic acids, such as disodium 2,2’-dithiobisethanoate and disodium 2,2’-dithiobispropanoate. These compounds share similar structural features but differ in the length of the alkanoic acid chain. The uniqueness of disodium 2,2’-dithiobishexanoate lies in its specific chain length, which can influence its reactivity and applications.
List of Similar Compounds
- Disodium 2,2’-dithiobisethanoate
- Disodium 2,2’-dithiobispropanoate
- Disodium 2,2’-dithiobisbutanoate
Propriétés
Numéro CAS |
22414-92-2 |
|---|---|
Formule moléculaire |
C12H20Na2O4S2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
disodium;2-(1-carboxylatopentyldisulfanyl)hexanoate |
InChI |
InChI=1S/C12H22O4S2.2Na/c1-3-5-7-9(11(13)14)17-18-10(12(15)16)8-6-4-2;;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
Clé InChI |
CCUFANNEZUMQIH-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(C(=O)[O-])SSC(CCCC)C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


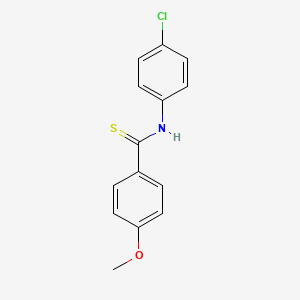
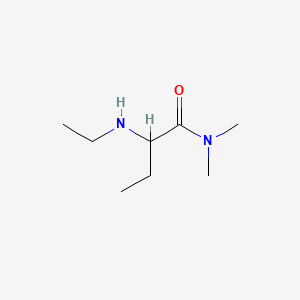
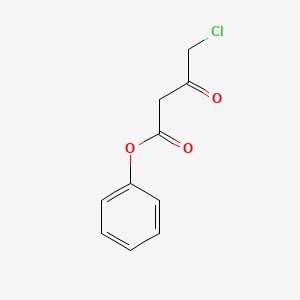
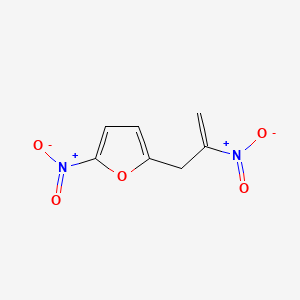
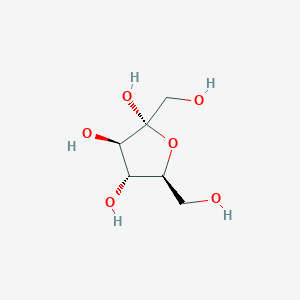

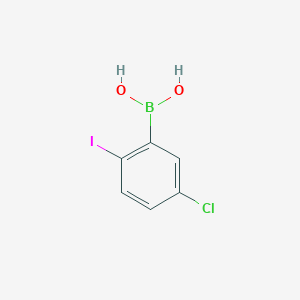
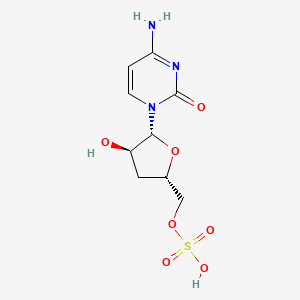

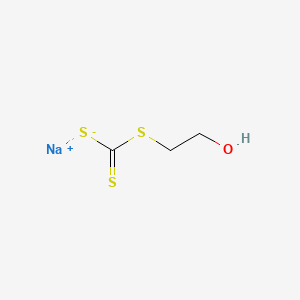
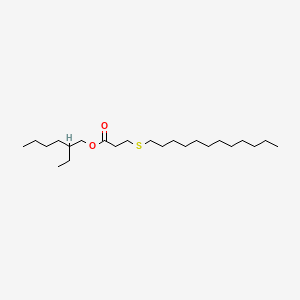
![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
